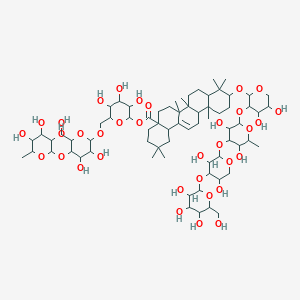

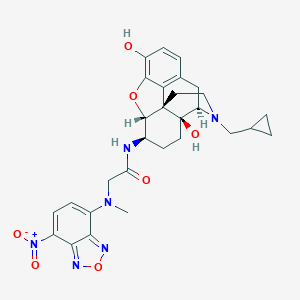

Saponin D, hupehensis

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

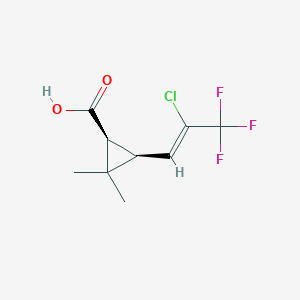

Saponin D, hupehensis is a natural compound found in various plants. It is a triterpenoid saponin and has been extensively studied for its potential therapeutic applications.

科学的研究の応用

Chemical Structure and Isolation

Research has identified and isolated various triterpenoid saponins from Anemone hupehensis, including hupehensis saponin D. These compounds are structurally characterized by specific sugar chains and aglycone parts, contributing to their unique properties and potential applications (Wang, Wu, & Chen, 1997); (Wang, Wu, & Chen, 1993).

Anti-Inflammatory and Immune Modulation

Saponins, including those from Anemone hupehensis, have shown potential in modulating the immune system. Specific saponins have demonstrated inhibitory activities on interleukin-18, a cytokine involved in inflammatory responses (Zhou et al., 2009). This highlights their potential in treating conditions like rheumatoid arthritis.

Analytical Techniques for Saponin Research

Advanced techniques such as electrospray ionization ion-trap tandem mass spectrometry (ESI-MSn) have been utilized to investigate the complex structures of saponins from Anemone hupehensis, enhancing our understanding of their molecular configurations and potential applications (Li et al., 2012).

Role in Plant Defense and Pharmaceutical Properties

Saponins play a crucial role in plant defense against pathogens and herbivores and have garnered attention for their pharmacological properties. They are active constituents in several folk medicines and have a wide range of potential applications in drug research (Augustin et al., 2011).

Potential in Drug Delivery Systems

Saponins' unique molecular characteristics make them suitable as carriers in drug delivery systems. Their amphiphilic structure allows them to improve the solubility and bioavailability of drugs, providing a novel concept for drug delivery (Liao et al., 2021).

Biosynthesis and Bioengineering

Understanding the biosynthesis of saponins is essential for their commercial exploitation. Key enzymes involved in their biosynthesis have been identified, paving the way for bioengineering approaches to enhance saponin production or to produce specific types of saponins (Sawai & Saito, 2011).

特性

CAS番号 |

152464-75-0 |

|---|---|

製品名 |

Saponin D, hupehensis |

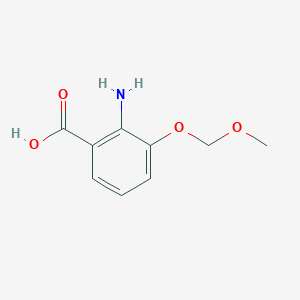

分子式 |

C70H114O34 |

分子量 |

1499.6 g/mol |

IUPAC名 |

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[3-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C70H114O34/c1-26-38(75)43(80)47(84)59(94-26)101-54-33(22-72)97-57(50(87)46(54)83)93-25-34-42(79)45(82)49(86)61(98-34)104-64(90)70-18-16-65(3,4)20-29(70)28-10-11-36-67(7)14-13-37(66(5,6)35(67)12-15-69(36,9)68(28,8)17-19-70)99-63-56(40(77)30(73)23-92-63)103-62-52(89)55(39(76)27(2)95-62)102-58-51(88)53(31(74)24-91-58)100-60-48(85)44(81)41(78)32(21-71)96-60/h10,26-27,29-63,71-89H,11-25H2,1-9H3 |

InChIキー |

ZOOKJZBDACIZLI-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

同義語 |

3-O-beta-D-glucopyranosyl(1-->3)-beta-D-ribopyranosyl(1-->3)-alpha-L-rhamnopyranosyl(1-->2)-alpha-L-arabinopyranosyl-oleanolic acid-28-O-alpha-L-rhamnopyranosyl(1-->4)-beta-D-glucopyranosyl (1-->6)-beta-D-glucopyranoside hupehensis saponin D saponin D, hupehensis |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Chloro-2-[dichloro(phenyl)methyl]benzene](/img/structure/B132048.png)

![Thiazolo[4,5-c]quinolin-2-amine](/img/structure/B132059.png)